N-[(1-benzyl-4,5-dimethyl-2-pyrrol-1-ylpyrrol-3-yl)methyl]-4-chlorobenzenesulfonamide
Description
N-[(1-Benzyl-4,5-dimethyl-2-pyrrol-1-ylpyrrol-3-yl)methyl]-4-chlorobenzenesulfonamide is a sulfonamide derivative featuring a substituted pyrrole core. The molecule comprises a benzyl group at position 1 of the pyrrole ring, methyl groups at positions 4 and 5, a pyrrol-1-yl substituent at position 2, and a 4-chlorobenzenesulfonamide moiety attached via a methylene bridge at position 3.
Properties
IUPAC Name |
N-[(1-benzyl-4,5-dimethyl-2-pyrrol-1-ylpyrrol-3-yl)methyl]-4-chlorobenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24ClN3O2S/c1-18-19(2)28(17-20-8-4-3-5-9-20)24(27-14-6-7-15-27)23(18)16-26-31(29,30)22-12-10-21(25)11-13-22/h3-15,26H,16-17H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXJYLPBWEYANSU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N(C(=C1CNS(=O)(=O)C2=CC=C(C=C2)Cl)N3C=CC=C3)CC4=CC=CC=C4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24ClN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structural Analogs
The provided evidence includes four sulfonamide derivatives (IIIc, IIId, IIIe, IIIf) with quinoline cores, synthesized and characterized in a 2010 study . While these compounds differ in their heterocyclic scaffolds (quinoline vs. pyrrole), their sulfonamide substituents and synthetic methodologies offer a basis for comparative analysis.
Structural and Functional Differences
Core Heterocycle: The target compound features a pyrrole ring, which is smaller and less aromatic than the quinoline cores of IIIc–IIIf. This difference likely impacts electronic properties, solubility, and binding interactions.
Sulfonamide Substituents :
- IIIc and IIIe share the 4-chlorobenzenesulfonamide group with the target compound. However, IIIc and IIIe exhibit lower melting points (159–221°C) compared to IIId (237–238°C, benzenesulfonamide) and IIIf (186–188°C, 4-methylbenzenesulfonamide), suggesting halogenation reduces crystallinity .
- The target compound’s bulky pyrrole substituents (benzyl, methyl, pyrrol-1-yl) may further depress its melting point relative to IIIc–IIIf.
Synthetic Yields :
- Yields for IIIc–IIIf range from 49% to 53%, typical for multi-step sulfonamide syntheses involving coupling reactions . The target compound’s synthesis would likely require similar or lower yields due to steric hindrance from the benzyl and pyrrol-1-yl groups.
Spectroscopic Trends
Key spectral data from IIIc–IIIf (Table 1) highlight substituent effects:
- NMR : Protons adjacent to electron-withdrawing groups (e.g., Cl in IIIc, IIIe) exhibit downfield shifts compared to IIId/IIIf. The target compound’s pyrrole protons may show unique splitting patterns due to restricted rotation .
- IR : Sulfonamide S=O stretches (~1350 cm⁻¹) are consistent across IIIc–IIIf, suggesting minimal core heterocycle influence on this functional group .
Table 1: Comparative Data for Sulfonamide Analogs
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